4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazolo[5,4-B]pyridine core, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-B]pyridine Core: The thiazolo[5,4-B]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thioamide under acidic conditions.
Introduction of Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzamide: The final step involves coupling the thiazolo[5,4-B]pyridine derivative with a benzamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenyl sulfonamide: Another potent PI3K inhibitor with similar structural features.
5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K.
Uniqueness
4-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific thiazolo[5,4-B]pyridine core, which provides enhanced binding affinity and selectivity towards PI3K compared to other similar compounds . This structural uniqueness contributes to its potent biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H12FN3OS |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H12FN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
InChI Key |
YHIKNGKNEQLMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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